molecular formula C24H30N4O6S2 B2539120 ethyl 3-carbamoyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449782-15-4

ethyl 3-carbamoyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2539120
CAS No.: 449782-15-4
M. Wt: 534.65
InChI Key: YAQDKDZBXDCZMV-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic organic compound featuring a complex heterocyclic scaffold. Its structure integrates a thieno[2,3-c]pyridine core substituted with a carbamoyl group at position 3, a 4-((3-methylpiperidin-1-yl)sulfonyl)benzamido moiety at position 2, and an ethyl carboxylate ester at position 4. The compound’s stereochemistry, if chiral, could further influence its interaction with biological targets, as highlighted by foundational studies on molecular chirality by Pasteur .

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O6S2/c1-3-34-24(31)27-12-10-18-19(14-27)35-23(20(18)21(25)29)26-22(30)16-6-8-17(9-7-16)36(32,33)28-11-4-5-15(2)13-28/h6-9,15H,3-5,10-14H2,1-2H3,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQDKDZBXDCZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-carbamoyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its structure, synthesis, biological interactions, and therapeutic implications based on existing research.

Chemical Structure and Properties

The compound is characterized by a thienopyridine core and multiple functional groups that enhance its lipophilicity and biological activity. Its molecular formula is C25H30N4O4SC_{25}H_{30}N_4O_4S, with a molecular weight of approximately 478.7 g/mol. The structural complexity allows for diverse interactions with biological targets, including enzymes and receptors.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thienopyridine Derivative : The initial step involves the synthesis of a thienopyridine scaffold through cyclization reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the carbamoyl and sulfonamide moieties.
  • Final Coupling : The final product is obtained through coupling reactions involving activated esters or amines.

Enzyme Inhibition

Research indicates that compounds similar to ethyl 3-carbamoyl derivatives exhibit significant inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, studies have demonstrated that certain derivatives can inhibit AChE with IC50 values in the nanomolar range, suggesting strong potential for treating neurodegenerative diseases like Alzheimer's .

Anticancer Potential

The unique structure of this compound suggests potential anticancer properties. Preliminary studies have shown that it can interact with proteins involved in tumor growth regulation. This interaction may inhibit cancer cell proliferation and induce apoptosis in specific cancer types .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Receptor Binding : The compound may bind to specific receptors involved in signaling pathways that regulate cell growth and differentiation.
  • Enzyme Modulation : By inhibiting key enzymes like AChE, it may alter neurotransmitter levels, impacting cognitive function and mood regulation.

Case Studies

  • Neuroprotective Effects : A study evaluating the neuroprotective effects of related compounds found that they significantly improved cognitive function in animal models of Alzheimer’s disease by reducing amyloid-beta plaque formation .
  • Antitumor Activity : In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells, by inducing cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct research on this compound is scarce in the provided evidence, comparisons can be drawn to structurally analogous molecules based on functional groups and scaffold similarity:

A. Thieno[2,3-c]Pyridine Derivatives

Compounds with the thieno[2,3-c]pyridine core are known for their pharmacological properties. For example:

  • Thienopyridine-based kinase inhibitors: These often exhibit enhanced binding affinity due to the planar aromatic system, which facilitates π-π stacking in enzyme active sites. Ethyl 3-carbamoyl-2-(4-sulfonylbenzamido) derivatives may share this mechanism but lack specific kinetic data in the provided sources.
  • Anticancer analogs: Derivatives with sulfonamide substituents, such as sulfonamide-linked thienopyridines, demonstrate antiproliferative effects by targeting carbonic anhydrases or tubulin polymerization. The 3-methylpiperidinyl-sulfonyl group in the subject compound may enhance solubility or membrane permeability compared to simpler sulfonamides .

B. Sulfonamide-Containing Compounds

Sulfonamides are prevalent in medicinal chemistry (e.g., sulfa drugs, protease inhibitors). Key comparisons include:

  • Celecoxib analogs: The 4-sulfonylbenzamido group resembles the sulfonamide moiety in COX-2 inhibitors. However, the 3-methylpiperidinyl tail in the subject compound may reduce gastrointestinal toxicity, a common issue with non-selective COX inhibitors.
  • HIV protease inhibitors: Sulfonamides in drugs like Amprenavir improve binding to aspartic protease active sites. The thienopyridine core in the subject compound could offer steric advantages but may compromise metabolic stability compared to peptidomimetic scaffolds.

C. Carbamate/Ester Derivatives

The ethyl carboxylate ester at position 6 suggests a prodrug strategy, akin to ester-containing prodrugs like Oseltamivir. Hydrolysis in vivo could release a carboxylic acid, enhancing target engagement. However, this hypothesis requires validation through pharmacokinetic studies absent in the provided evidence.

Key Research Findings and Limitations

  • Synthetic Challenges: The multi-step synthesis of such polyfunctionalized thienopyridines likely involves sulfonylation, amidation, and cyclization steps, which may result in low yields or purification difficulties compared to simpler analogs.
  • Biological Data Gap : The evidence lacks in vitro or in vivo studies on this compound, making direct comparisons to clinically used analogs speculative.

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